N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine
Overview
Description
N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine is an organic compound with the molecular formula C11H14BrNO2 This compound is characterized by the presence of a bromophenyl group attached to a methylene bridge, which is further connected to a dimethoxyethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine typically involves the condensation reaction between 3-bromobenzaldehyde and 2,2-dimethoxyethanamine. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine
- N-(3-Bromophenyl)-2-methoxybenzamide
- (3-Bromophenyl)dimethylamine
Uniqueness
N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine is unique due to its specific structural features, such as the presence of both bromophenyl and dimethoxyethanamine groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and potential biological activities.
Biological Activity
N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
Key Properties:
- Molecular Weight: 284.15 g/mol
- Melting Point: Data not widely available; further studies needed.
- Solubility: Soluble in organic solvents such as methanol and chloroform.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act through:
- Inhibition of Enzymatic Activity: Similar compounds have shown potential as inhibitors of key enzymes involved in metabolic pathways.
- Receptor Modulation: The presence of the bromophenyl group may enhance binding affinity to neurotransmitter receptors.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of related compounds. For instance, derivatives with similar structures have demonstrated significant antibacterial and antifungal activities against various strains. The incorporation of the bromophenyl moiety is believed to enhance these effects.
Compound | Activity Type | Tested Strains | Results |
---|---|---|---|
This compound | Antibacterial | E. coli, S. aureus | Inhibition zones observed |
Related Compound A | Antifungal | C. albicans | MIC = 8 µg/mL |
Related Compound B | Antiviral | Influenza virus | IC50 = 15 µM |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cancer cell lines indicated that the compound exhibits selective cytotoxicity:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values: Approximately 20 µM for HeLa cells; 30 µM for MCF-7 cells.
Case Study 1: Anticancer Activity
A recent study investigated the anticancer potential of this compound in vitro. The compound was tested against several cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. The study concluded that the compound could serve as a lead for further development in anticancer therapies.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival under toxic conditions.
Properties
IUPAC Name |
1-(3-bromophenyl)-N-(2,2-dimethoxyethyl)methanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-14-11(15-2)8-13-7-9-4-3-5-10(12)6-9/h3-7,11H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHLGZYOYSZWIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN=CC1=CC(=CC=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629309 | |
Record name | (E)-1-(3-Bromophenyl)-N-(2,2-dimethoxyethyl)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497863-61-3 | |
Record name | (E)-1-(3-Bromophenyl)-N-(2,2-dimethoxyethyl)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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